molecular formula C18H15ClN2O2 B2825356 2-(3-chlorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one CAS No. 899189-76-5

2-(3-chlorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B2825356
CAS No.: 899189-76-5
M. Wt: 326.78
InChI Key: QPUTZKJGEVLSHF-UHFFFAOYSA-N
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Description

2-(3-chlorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by the presence of a pyridazinone ring substituted with a 3-chlorobenzyl group and a 4-methoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or a diester.

    Substitution Reactions: The 3-chlorobenzyl and 4-methoxyphenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases, such as sodium hydride or potassium carbonate, and are carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyridazinone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-chlorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of cell membrane integrity. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(3-chlorobenzyl)-6-phenylpyridazin-3(2H)-one: Similar structure but lacks the methoxy group.

    2-(3-chlorobenzyl)-6-(4-hydroxyphenyl)pyridazin-3(2H)-one: Similar structure but has a hydroxy group instead of a methoxy group.

    2-(3-chlorobenzyl)-6-(4-nitrophenyl)pyridazin-3(2H)-one: Similar structure but has a nitro group instead of a methoxy group.

Uniqueness

The presence of the 4-methoxyphenyl group in 2-(3-chlorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one imparts unique chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs.

Properties

IUPAC Name

2-[(3-chlorophenyl)methyl]-6-(4-methoxyphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c1-23-16-7-5-14(6-8-16)17-9-10-18(22)21(20-17)12-13-3-2-4-15(19)11-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUTZKJGEVLSHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401325615
Record name 2-[(3-chlorophenyl)methyl]-6-(4-methoxyphenyl)pyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401325615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670871
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

899189-76-5
Record name 2-[(3-chlorophenyl)methyl]-6-(4-methoxyphenyl)pyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401325615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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